

# TES-991: A Selective ACMSD Inhibitor for NAD+ Augmentation

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A Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and genomic stability. A decline in NAD+ levels is implicated in a wide range of age-related and metabolic diseases. The enzyme  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) represents a key control point in the de novo NAD+ synthesis pathway from tryptophan. By catalyzing the degradation of an essential NAD+ precursor, ACMSD limits NAD+ production. **TES-991** is a potent and selective small-molecule inhibitor of human ACMSD. By blocking ACMSD, **TES-991** effectively redirects the metabolic flux towards NAD+ synthesis, offering a novel therapeutic strategy for conditions associated with NAD+ deficiency. This document provides a comprehensive technical overview of **TES-991**, including its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

# Introduction: The Role of ACMSD in NAD+ Homeostasis

The kynurenine pathway is the primary route for tryptophan catabolism, leading to either complete oxidation or the de novo synthesis of NAD+.[1][2] A critical branch point in this pathway is governed by the enzyme ACMSD.[2][3][4] ACMSD decarboxylates  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS), diverting it away from NAD+ production and



towards the tricarboxylic acid (TCA) cycle.[2][4][5] The alternative fate for ACMS is spontaneous cyclization to form quinolinic acid (QA), a direct precursor to NAD+.[1][6]

Because ACMSD is highly expressed in the liver and kidneys, its activity is a key determinant of NAD+ levels specifically in these organs.[4][6] Inhibition of ACMSD presents an attractive therapeutic strategy to increase NAD+ biosynthesis in a tissue-selective manner, thereby addressing NAD+ deficiencies that underpin various liver and kidney diseases.[2][6][7] **TES-991** has emerged as a first-in-class, potent, and selective inhibitor of human ACMSD, designed to leverage this therapeutic concept.[7][8]

### **Mechanism of Action of TES-991**

**TES-991** functions by directly inhibiting the enzymatic activity of ACMSD.[8] By blocking the ACMSD-catalyzed conversion of ACMS to  $\alpha$ -aminomuconate semialdehyde (AMS), **TES-991** causes the substrate, ACMS, to accumulate.[1][5] This accumulation favors the spontaneous conversion of ACMS into quinolinic acid, which is then further metabolized to nicotinic acid mononucleotide (NAMN) and ultimately to NAD+.[6] The net effect is a significant, targeted increase in de novo NAD+ synthesis. Studies have shown that this increase in NAD+ levels leads to the activation of NAD+-dependent enzymes like SIRT1, enhancing mitochondrial function and protecting cells from metabolic stress.[7]

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters reported for **TES-991** from in vitro and in vivo studies.

**Table 1: In Vitro Potency and Selectivity** 

Parameter	Species	Value	Reference(s)
IC50	Human ACMSD	3 nM	[6][8][9]
P450 Inhibition	CYP2C19	Observed	[8][9]

## Table 2: Pharmacokinetic Profile of TES-991



Route	Dose	Species	Key Parameters	Reference(s)
Intravenous (IV)	0.5 mg/kg	N/A	Low blood clearance, low volume of distribution, t1/2 ~4.0-5.0 h	[8][9]
Oral (PO)	5 mg/kg	N/A	Quantifiable blood concentrations up to 8 h, moderate systemic exposure	[8][9]

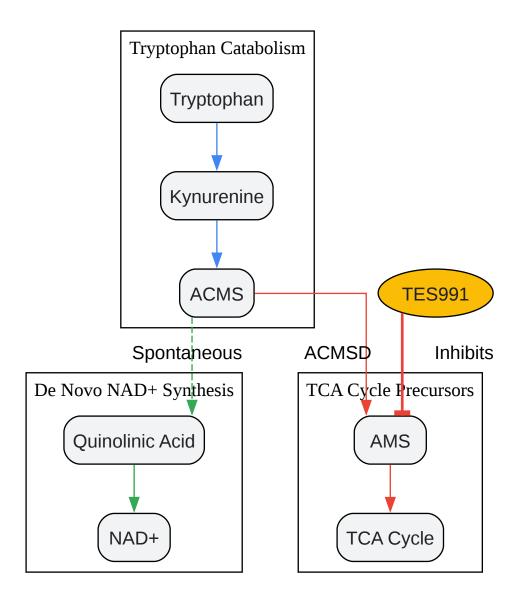
Table 3: In Vivo Efficacy Studies in Mouse Models

Model	Dose & Duration	Key Findings	Reference(s)
Healthy C57BL/6J Mice	15 mg/kg/day for 10 days	Increased NAD+ in liver, kidneys, and brain. No effect in heart or skeletal muscle. No adverse effects on metabolic homeostasis or organ function.	[7]
NAFLD (MCD Diet)	15 mg/kg/day (prophylactic)	Attenuated hepatic steatosis, reduced plasma ALT/AST, reverted hepatic NAD+ depletion, protected against lipid accumulation, and attenuated inflammation.	[7]



# Signaling and Experimental Workflow Diagrams Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the branch point in the kynurenine pathway controlled by ACMSD and the mechanism by which **TES-991** redirects metabolic flux towards NAD+ synthesis.



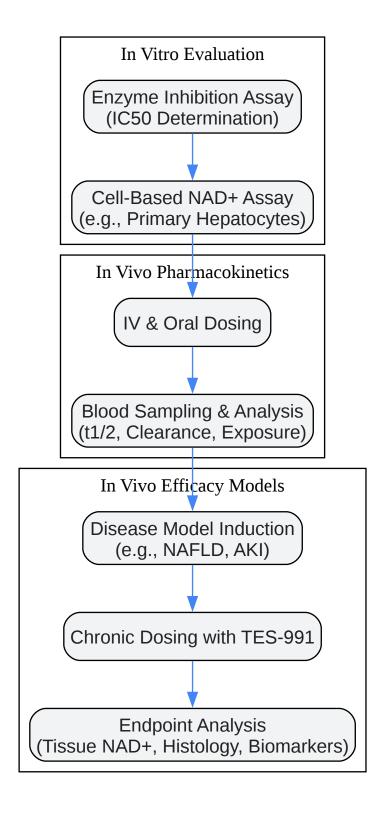
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Caption: ACMSD inhibition by **TES-991** shunts ACMS to NAD+ synthesis.

# **Experimental Workflow for ACMSD Inhibitor Evaluation**



This diagram outlines a typical preclinical evaluation workflow for a novel ACMSD inhibitor like **TES-991**.



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Caption: Preclinical workflow for evaluating ACMSD inhibitors.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols relevant to the evaluation of **TES-991**.

#### In Vivo Formulation

For reliable in vivo administration, **TES-991** can be formulated using established protocols. The choice of vehicle depends on the administration route and study duration.

- Protocol 1 (Aqueous Vehicle for IV/PO):[8]
  - Prepare a stock solution of TES-991 in DMSO (e.g., 20.8 mg/mL).
  - Sequentially add and mix the following co-solvents in a volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
  - $\circ$  For example, to make 1 mL of working solution, add 100  $\mu$ L of the DMSO stock to 400  $\mu$ L of PEG300 and mix. Add 50  $\mu$ L of Tween-80 and mix. Finally, add 450  $\mu$ L of saline to reach the final volume.
  - Ensure the final solution is clear. Sonication or gentle heating can be used to aid dissolution. The reported solubility for this formulation is ≥ 2.08 mg/mL.[8]
- Protocol 2 (Oil Vehicle for PO):[8]
  - Prepare a stock solution of TES-991 in DMSO (e.g., 20.8 mg/mL).
  - Add the DMSO stock to corn oil at a 1:9 volumetric ratio (e.g., 100 μL DMSO stock to 900 μL corn oil).
  - Mix thoroughly until a uniform suspension is achieved. This protocol is suitable for oral gavage but should be used with caution for studies exceeding two weeks.[8]

# **Primary Hepatocyte Treatment and Analysis**

In vitro studies using primary hepatocytes are essential to confirm the mechanism of action.



- Cell Culture and Treatment:
  - Isolate primary hepatocytes from mice using standard collagenase perfusion methods.
  - Plate cells on collagen-coated plates and allow them to adhere.
  - Treat hepatocytes with varying concentrations of TES-991 (e.g., up to 500 nM) or vehicle
     (DMSO) for a specified duration (e.g., 24 hours).[7][10]
- NAD+ Quantification:
  - Following treatment, lyse the cells and quantify intracellular NAD+ levels using commercially available colorimetric or fluorescent assay kits according to the manufacturer's instructions.
- Fatty Acid Oxidation (FAO) Assay:[7][10]
  - Treat primary hepatocytes with TES-991 or vehicle for 24 hours.
  - To assess FAO, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument.
  - Obtain a basal respiration rate, then inject an uncoupling agent such as FCCP (e.g., 2 μM)
     to determine the maximal respiration rate, which is indicative of FAO capacity.[10]

# In Vivo NAFLD Mouse Model

This protocol describes a model to test the efficacy of **TES-991** in a disease context.

- Animal Model: Use 13-week-old male C57BL/6J mice.[7]
- Diet: Induce non-alcoholic fatty liver disease (NAFLD) by feeding the mice a methioninecholine deficient (MCD) diet.[7] A control group should be fed a standard chow diet.
- Treatment: For the prophylactic treatment group, supplement the MCD diet with TES-991 at a dose of 15 mg/kg/day.[7]



- Study Duration: Maintain the diets and treatment for a period sufficient to induce pathology (e.g., several weeks).
- Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
  - Blood: Measure plasma levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
  - Liver Tissue:
    - Measure hepatic NAD+ levels.[7]
    - Perform histological analysis (H&E and Oil Red O staining) to assess steatosis and lipid accumulation.[11]
    - Conduct gene expression analysis (e.g., via qPCR) for markers of inflammation and fatty acid oxidation.[7]

### **Conclusion and Future Directions**

**TES-991** is a potent and selective ACMSD inhibitor that effectively increases de novo NAD+ synthesis in key metabolic tissues like the liver and kidneys. Preclinical data robustly support its mechanism of action and demonstrate its therapeutic potential in a mouse model of NAFLD.[7] The well-defined pharmacokinetic profile and demonstrated in vivo target engagement position **TES-991** as a valuable tool for further investigation into the therapeutic benefits of ACMSD inhibition.[8][9][12] Future research should focus on exploring its efficacy in other models of liver and kidney disease, as well as investigating the long-term safety and translatability of this innovative therapeutic approach. The targeted elevation of NAD+ via ACMSD inhibition represents a promising strategy for a range of metabolic and age-related disorders.

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## References

# Foundational & Exploratory





- 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -PubMed [pubmed.ncbi.nlm.nih.gov]
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